molecular formula C17H18N2O3 B267290 N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide

N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide

Cat. No. B267290
M. Wt: 298.34 g/mol
InChI Key: KUTJGMAODDSRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, also known as AMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. It also modulates the activity of various enzymes, including COX-2 and MMP-9. In addition, N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokines, and enhancement of synaptic plasticity. It also improves glucose uptake and insulin sensitivity, which makes it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, its low bioavailability and poor pharmacokinetic properties limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of more specific targets for its therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide in preclinical and clinical trials.
Conclusion
In conclusion, N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, or N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide, is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide involves the reaction between 3-acetylamino-benzoic acid and 3-methylphenol in the presence of a coupling agent. The reaction yields N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide as a white solid with a melting point of 175-177°C. The purity of the compound can be enhanced through recrystallization.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has been found to reduce the levels of pro-inflammatory cytokines and alleviate inflammation. In neurological research, N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has been shown to enhance synaptic plasticity and improve memory.

properties

Product Name

N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H18N2O3/c1-12-5-3-8-16(9-12)22-11-17(21)19-15-7-4-6-14(10-15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

KUTJGMAODDSRGK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C

Origin of Product

United States

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